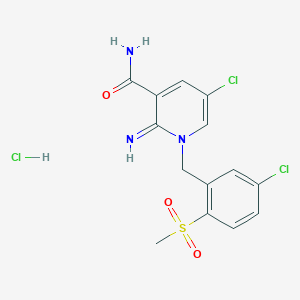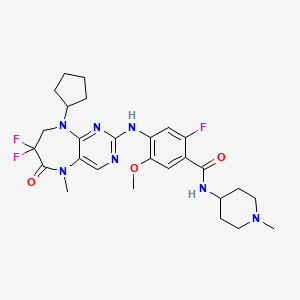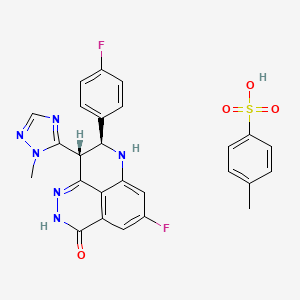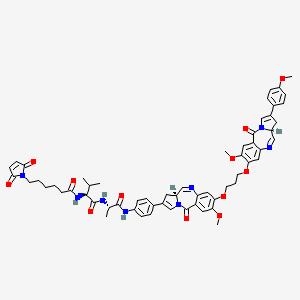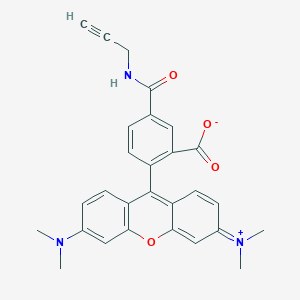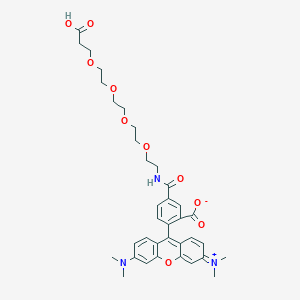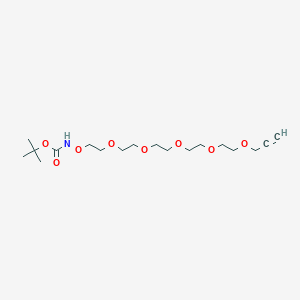
叔丁氧羰基氨氧基-聚乙二醇5-炔丙基
描述
t-Boc-aminooxy-PEG5-propargyl: is a polyethylene glycol (PEG) derivative that contains a propargyl group and a t-Boc-aminooxy group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form a stable triazole linkage. The t-Boc-aminooxy group can be deprotected under mild acidic conditions, allowing it to react with aldehyde or ketone groups to form a stable oxime linkage. The hydrophilic PEG spacer enhances solubility in aqueous media .
科学研究应用
Chemistry:
Bioconjugation: Used in the conjugation of biomolecules due to its ability to form stable linkages through Click Chemistry and oxime formation
Biology:
Protein Labeling: Employed in labeling proteins and other biomolecules for various biological studies
Medicine:
Drug Delivery: The PEG spacer enhances solubility and biocompatibility, making it useful in drug delivery systems
Industry:
作用机制
Target of Action
t-Boc-aminooxy-PEG5-propargyl is a PEG derivative that primarily targets azide-bearing compounds or biomolecules . These targets are often used in the field of bioconjugation, particularly in the context of click chemistry .
Mode of Action
The propargyl group in t-Boc-aminooxy-PEG5-propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The protected aminooxy group can be deprotected under mild acidic conditions and then can react with an aldehyde or ketone group to form a stable oxime linkage .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of t-Boc-aminooxy-PEG5-propargyl’s action is the formation of stable triazole or oxime linkages with azide-bearing compounds or biomolecules . This can be used to modify these target molecules, enabling their use in various research and therapeutic applications.
Action Environment
The action of t-Boc-aminooxy-PEG5-propargyl can be influenced by various environmental factors. For instance, the deprotection of the aminooxy group requires mild acidic conditions . Additionally, the copper-catalyzed azide-alkyne Click Chemistry reaction used to form triazole linkages may be affected by the presence of other compounds or ions in the environment.
生化分析
Biochemical Properties
The propargyl group of t-Boc-aminooxy-PEG5-propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-Boc-aminooxy group can be converted to free aminooxy under mild acidic conditions and then can react with an aldehyde or ketone .
Molecular Mechanism
t-Boc-aminooxy-PEG5-propargyl exerts its effects at the molecular level through its reactivity with azide-bearing compounds or biomolecules. The propargyl group of t-Boc-aminooxy-PEG5-propargyl reacts with these molecules via copper-catalyzed azide-alkyne Click Chemistry to form a stable triazole linkage .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-aminooxy-PEG5-propargyl typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG5 spacer.
Introduction of Propargyl Group: The propargyl group is introduced through a reaction with a suitable propargylating agent.
Protection of Aminooxy Group: The aminooxy group is protected using t-Boc (tert-butoxycarbonyl) to prevent unwanted reactions during subsequent steps.
Final Purification: The final product is purified using techniques such as column chromatography to achieve high purity
Industrial Production Methods: Industrial production of t-Boc-aminooxy-PEG5-propargyl follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the PEGylated precursor.
Propargylation and Protection: Introduction of the propargyl group and protection of the aminooxy group in bulk quantities.
Purification: Industrial purification techniques such as crystallization or large-scale chromatography are employed to ensure high purity
化学反应分析
Types of Reactions:
Click Chemistry: The propargyl group undergoes copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages.
Oxime Formation: The deprotected aminooxy group reacts with aldehyde or ketone groups to form stable oxime linkages
Common Reagents and Conditions:
Copper Catalysts: Used in Click Chemistry reactions involving the propargyl group.
Mild Acidic Conditions: Used to deprotect the t-Boc-aminooxy group
Major Products:
Triazole Linkages: Formed through Click Chemistry with azide-bearing compounds.
Oxime Linkages: Formed through reactions with aldehyde or ketone groups
相似化合物的比较
- t-Boc-aminooxy-PEG6-propargyl
- t-Boc-aminooxy-PEG7-amine
- t-Boc-aminooxy-PEG7-bromide
Uniqueness:
- PEG Spacer Length: The PEG5 spacer in t-Boc-aminooxy-PEG5-propargyl provides a balance between solubility and flexibility, making it suitable for various applications.
- Functional Groups: The combination of propargyl and t-Boc-aminooxy groups allows for versatile reactions, including Click Chemistry and oxime formation .
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO8/c1-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-19-17(20)27-18(2,3)4/h1H,6-16H2,2-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTYROCJIYKMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


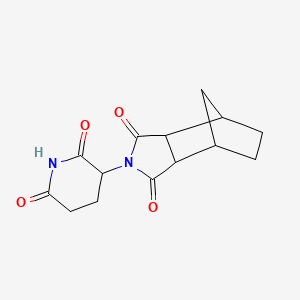
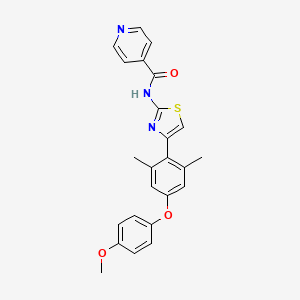
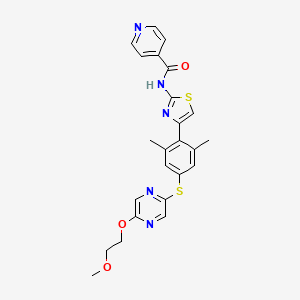
![4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide](/img/structure/B611121.png)

